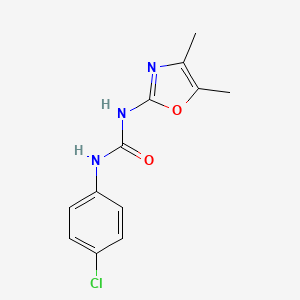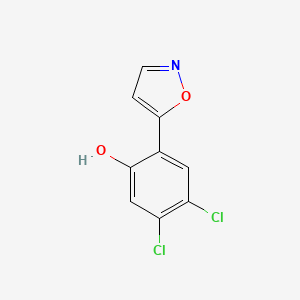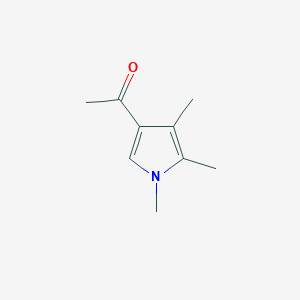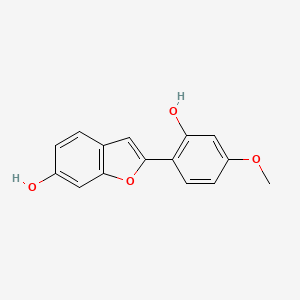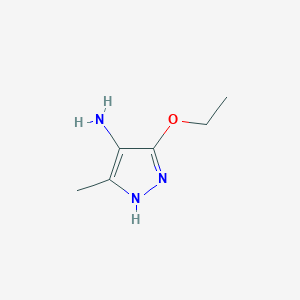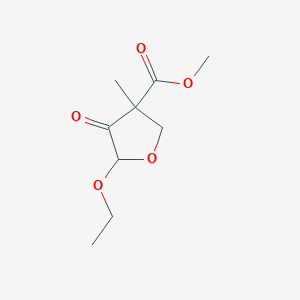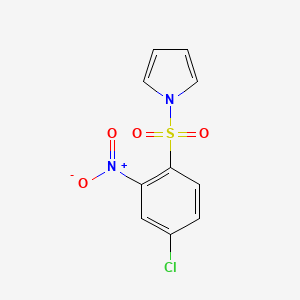
(4S,4'S)-2,2'-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure with two oxazole rings connected by a pent-4-yne bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The two oxazole rings are then coupled using a pent-4-yne linker. This step may involve palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(But-2-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Hex-5-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific pent-4-yne linker, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pent-4-yn-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H22N2O2/c1-3-14-23(2,21-24-19(15-26-21)17-10-6-4-7-11-17)22-25-20(16-27-22)18-12-8-5-9-13-18/h1,4-13,19-20H,14-16H2,2H3/t19-,20-/m1/s1 |
InChI Key |
NZXSNEFCHPJQRY-WOJBJXKFSA-N |
Isomeric SMILES |
CC(CC#C)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC(CC#C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


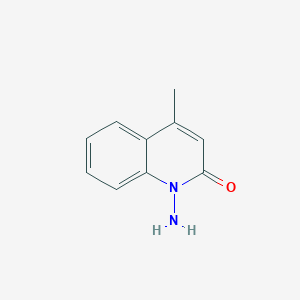
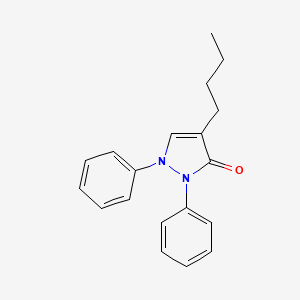
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
